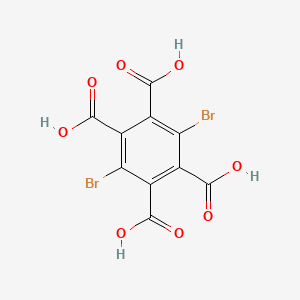
3,6-Dibromobenzene-1,2,4,5-tetracarboxylic acid
Vue d'ensemble
Description
3,6-Dibromobenzene-1,2,4,5-tetracarboxylic acid is a chemical compound with the molecular formula C10H4Br2O8 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of 3,6-Dibromobenzene-1,2,4,5-tetracarboxylic acid involves a reaction with 3,6-bromo-tetramethylbenzene, pyridine, and water under specific conditions . The reaction mixture is heated to 100°C while stirring, and KMnO4 is added in small portions. The mixture is then refluxed for 5 hours .Molecular Structure Analysis
The molecular structure of 3,6-Dibromobenzene-1,2,4,5-tetracarboxylic acid includes 24 bonds - 20 non-H bonds, 10 multiple bonds, 4 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 4 carboxylic acids (aromatic), and 4 hydroxyl groups .Chemical Reactions Analysis
In chemical reactions, the formation of the less symmetric 4-X-Me is thermodynamically favorable compared to the formation of 5-X-Me . The transformation of 4-H-Me into 3-H-Me is found to be an uphill process by 3.5 kcal/mol, while the analogous conversion of 4-Cl-Me into 3-Cl-Me costs only 0.2 kcal/mol .Physical And Chemical Properties Analysis
3,6-Dibromobenzene-1,2,4,5-tetracarboxylic acid is a solid substance at room temperature . It has a molecular weight of 411.94 . The compound should be stored in a sealed container in a dry room .Applications De Recherche Scientifique
Fluorescence and Dual Emission Properties
Background: 3,6-Dibromobenzene-1,2,4,5-tetracarboxylic acid (DBTA) has been studied for its unique dual fluorescence behavior. Dual emission refers to a molecule exhibiting two distinct emission wavelengths upon excitation. In the case of DBTA, the second emission arises due to excited-state intramolecular proton transfer (ESIPT) in polar solvents.
Experimental and Theoretical Insights: Researchers have conducted both experimental and theoretical investigations to understand this phenomenon. The second emission band is attributed to ESIPT, which occurs in polar solvents like DMSO and DMF. In these solvents, an anionic form of DBTA is formed, leading to altered photophysical properties .
Synthesis of 3,6-Dihydroxy-Benzene-1,2,4,5-Tetracarboxylic Acid Esters
Methodology: A convenient synthetic method has been developed for preparing 3,6-dihydroxy-benzene-1,2,4,5-tetracarboxylic acid tetraalkyl esters. These esters are derivatives of DBTA and have potential applications in various fields.
Fluorescence Studies: Researchers have also investigated the fluorescence properties of these esters. Understanding their fluorescence behavior can provide insights into their potential applications in sensors, imaging, or optoelectronic devices .
Analytical Chemistry
Chelating Agents and Sensors: DBTA derivatives can act as chelating agents for metal ions. Researchers have explored their use in selective metal ion sensing, environmental monitoring, and trace metal analysis.
Safety and Hazards
The safety information for 3,6-Dibromobenzene-1,2,4,5-tetracarboxylic acid indicates that it is a hazardous substance. The hazard statements include H302-H315-H319-H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Mécanisme D'action
Biochemical Pathways
Without knowledge of the compound’s specific targets and mode of action, it’s challenging to determine the biochemical pathways that 3,6-Dibromobenzene-1,2,4,5-tetracarboxylic acid might affect .
Result of Action
The molecular and cellular effects of 3,6-Dibromobenzene-1,2,4,5-tetracarboxylic acid’s action are currently unknown
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Without more information on 3,6-dibromobenzene-1,2,4,5-tetracarboxylic acid’s mechanism of action and pharmacokinetics, it’s difficult to predict how environmental factors might impact this compound .
Propriétés
IUPAC Name |
3,6-dibromobenzene-1,2,4,5-tetracarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Br2O8/c11-5-1(7(13)14)2(8(15)16)6(12)4(10(19)20)3(5)9(17)18/h(H,13,14)(H,15,16)(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQVZJOTWWDILN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)C(=O)O)C(=O)O)Br)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Br2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dibromobenzene-1,2,4,5-tetracarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



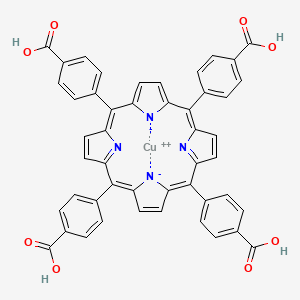
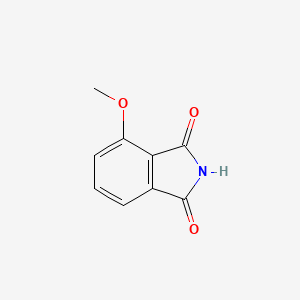
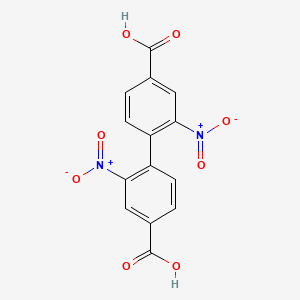







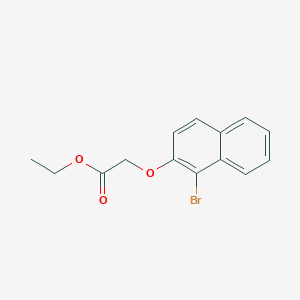
![2-[(1h-Imidazol-1-yl)methyl]phenol](/img/structure/B3136528.png)

